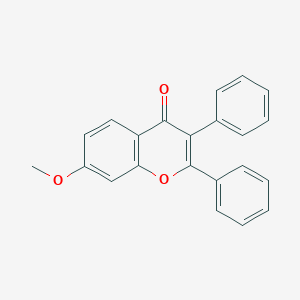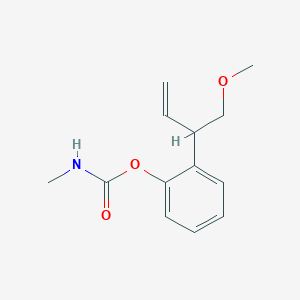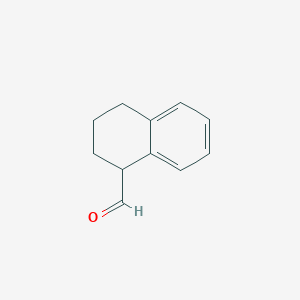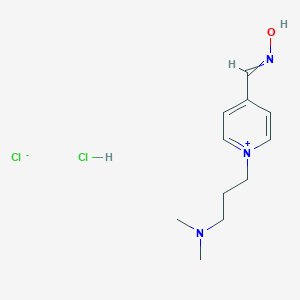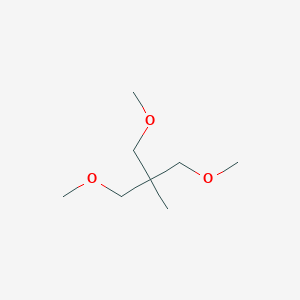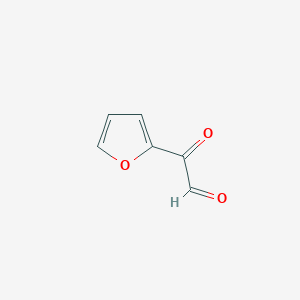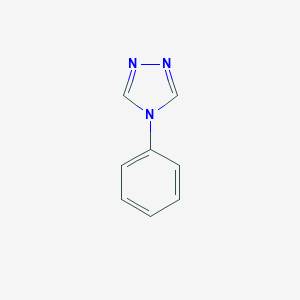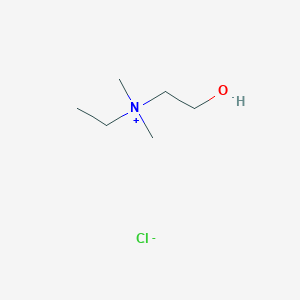
2-Ethyl-6-methoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methoxy-1,3-benzothiazole (EMBT) is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. EMBT is a heterocyclic compound that contains a benzothiazole ring and an ethyl and methoxy substituent. This compound has been studied extensively for its unique properties and potential applications in the fields of medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-methoxy-1,3-benzothiazole is not fully understood. However, studies have shown that 2-Ethyl-6-methoxy-1,3-benzothiazole may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Ethyl-6-methoxy-1,3-benzothiazole has been shown to have several biochemical and physiological effects. Studies have shown that 2-Ethyl-6-methoxy-1,3-benzothiazole can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-Ethyl-6-methoxy-1,3-benzothiazole has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethyl-6-methoxy-1,3-benzothiazole in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. However, one of the limitations of using 2-Ethyl-6-methoxy-1,3-benzothiazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-Ethyl-6-methoxy-1,3-benzothiazole. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of 2-Ethyl-6-methoxy-1,3-benzothiazole. Another potential direction is the study of the mechanism of action of 2-Ethyl-6-methoxy-1,3-benzothiazole, which may provide insights into its potential applications in medicine and biology. Additionally, further studies are needed to determine the potential toxicity of 2-Ethyl-6-methoxy-1,3-benzothiazole and its limitations in various applications.
Conclusion
In conclusion, 2-Ethyl-6-methoxy-1,3-benzothiazole is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. 2-Ethyl-6-methoxy-1,3-benzothiazole has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, further studies are needed to determine the potential toxicity of 2-Ethyl-6-methoxy-1,3-benzothiazole and its limitations in various applications.
Méthodes De Synthèse
The synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole is a complex process that involves several steps. One of the most common methods for synthesizing 2-Ethyl-6-methoxy-1,3-benzothiazole is through the reaction of 2-mercapto benzoic acid with ethyl bromide and sodium hydroxide. The reaction produces 2-Ethyl-6-methoxy-1,3-benzothiazole as a yellow crystalline solid with a melting point of 68-70°C.
Applications De Recherche Scientifique
2-Ethyl-6-methoxy-1,3-benzothiazole has been studied for its potential applications in various scientific fields. One of the most promising applications of 2-Ethyl-6-methoxy-1,3-benzothiazole is in the field of medicine. 2-Ethyl-6-methoxy-1,3-benzothiazole has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
17142-77-7 |
|---|---|
Nom du produit |
2-Ethyl-6-methoxy-1,3-benzothiazole |
Formule moléculaire |
C10H11NOS |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2-ethyl-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3 |
Clé InChI |
FODBYDGJZCABRE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)OC |
SMILES canonique |
CCC1=NC2=C(S1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



